2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-methylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c1-14-12(15)9-6-2-4-8-5-3-7-10(11(8)9)13(14)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMAEVKITVSOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178527 | |
| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2382-08-3 | |
| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of 1,8-Naphthalic Anhydride with Methylamine
The most direct method involves reacting 1,8-naphthalic anhydride with methylamine under reflux conditions. The anhydride undergoes nucleophilic attack by the amine, followed by cyclization to form the imide structure.
Procedure :
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Reactants : 1,8-Naphthalic anhydride (1 equiv.), methylamine (1.1 equiv.).
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Solvent : Ethanol or acetic acid.
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Workup : Precipitation in ice water, filtration, and recrystallization from ethanol.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time while maintaining high yields.
Procedure :
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Reactants : 1,8-Naphthalic anhydride (1 equiv.), methylamine (1.05 equiv.).
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Solvent : Ethanol.
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Workup : Dilution with water, cooling, and filtration.
Alternative Methodologies
Oxidative Cyclization of Acenaphthene Derivatives
For industrial-scale production, 1,8-naphthalic anhydride is synthesized from acenaphthene via oxidation, followed by condensation with methylamine.
Oxidation Step :
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Reactant : Acenaphthene.
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Oxidizing Agent : Sodium dichromate in glacial acetic acid.
Subsequent Condensation :
As described in Section 1.1.
Solvent-Free Mechanochemical Synthesis
Emerging green chemistry approaches eliminate solvents by using ball milling.
Procedure :
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Reactants : 1,8-Naphthalic anhydride, methylamine hydrochloride.
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Conditions : Ball milling at 30 Hz for 2 hours.
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Eliminates toxic solvents.
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Reduces energy consumption.
Optimization Strategies
Catalytic Enhancements
Catalysts :
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PPA (Polyphosphoric Acid) : Increases cyclization efficiency (yield: 90%).
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DMAP (4-Dimethylaminopyridine) : Accelerates imide formation in DMF.
Reaction Time :
Solvent Effects
| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 78 | 85 | 95 |
| Acetic Acid | 118 | 82 | 93 |
| DMF | 153 | 88 | 97 |
Observations :
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Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
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Ethanol balances cost and efficiency for large-scale synthesis.
Industrial-Scale Considerations
Continuous Flow Reactors
Waste Management
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Byproducts : Unreacted anhydride (recyclable).
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Effluent Treatment : Neutralization of acidic waste with CaCO₃.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups attached to the aromatic ring .
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis: This compound serves as an essential intermediate in the synthesis of more complex organic molecules. It is utilized in developing various functionalized isoquinoline derivatives that have potential applications in pharmaceuticals and materials science.
Biology
- Antimicrobial Properties: Research indicates that 2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibits antimicrobial activity against several bacterial strains. Studies have shown that it disrupts bacterial cell membranes, leading to cell death.
- Anticancer Activity: The compound has been investigated for its potential anticancer properties. It has been observed to intercalate into DNA, inhibiting replication and triggering apoptosis in cancer cells. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Medicine
- Drug Development: Ongoing research aims to explore the therapeutic effects of this compound in treating hyperproliferative diseases, particularly cancer. Its mechanism involves inhibiting bromodomains associated with certain proteins involved in gene regulation, which may lead to reduced tumor growth.
Dyes and Pigments
The compound is also utilized in the production of dyes and pigments due to its vibrant color properties. Its derivatives are employed in various industrial applications where color stability and environmental resistance are critical.
Case Study 1: Anticancer Mechanism
A study published in Biochemical Pharmacology examined the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with apoptosis confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, the antimicrobial activity of the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for both bacteria, highlighting its potential as a natural antimicrobial agent.
Data Tables
| Application Area | Specific Use | Findings |
|---|---|---|
| Chemistry | Organic Synthesis | Used as an intermediate for complex molecules |
| Biology | Antimicrobial | Effective against Staphylococcus aureus (MIC = 15 µg/mL) |
| Medicine | Anticancer | Induces apoptosis in breast cancer cells (IC50 = 10 µM) |
| Industry | Dyes & Pigments | Employed for color stability in industrial applications |
Mechanism of Action
The mechanism of action of 2-Methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione with structurally related compounds, focusing on substituent effects, synthetic routes, and functional properties.
Substituent-Driven Electronic and Steric Effects
Key Research Findings
Substituent Flexibility: The 2-position of the naphthalimide core is critical for modulating activity. Methyl groups offer simplicity, while amino, hydroxy, or aromatic substituents enhance functionality .
Structure-Activity Relationships (SAR): Antimicrobial: Charged side chains (e.g., dimethylaminoethyl) improve membrane penetration . Antitumor: Bulky substituents (e.g., benzyl) may reduce solubility but increase target affinity .
Synthetic Challenges : Thioether and Schiff-base derivatives require precise reaction conditions to maintain yield and purity .
Biological Activity
2-Methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a compound of interest due to its potential therapeutic applications, particularly in oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a fused isoquinoline ring system with a dione functional group, contributing to its unique biological properties. The molecular formula is with a molecular weight of approximately 183.21 g/mol.
Research indicates that this compound exhibits several biological activities through various mechanisms:
- Anticancer Activity : The compound has been shown to inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell cycle regulation. Studies suggest that it may act as an inhibitor of bromodomains, which are implicated in cancer progression and metastasis .
- Antimicrobial Properties : Preliminary studies indicate that this compound possesses antibacterial and antifungal activities. It has demonstrated effectiveness against various strains of bacteria and fungi, potentially serving as a lead compound for developing new antimicrobial agents .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
Several case studies have explored the efficacy of this compound:
- Cancer Cell Studies : A study published in Cancer Letters demonstrated that treatment with this compound resulted in significant apoptosis in HeLa cells, with a concomitant increase in pro-apoptotic factors and decrease in anti-apoptotic proteins .
- Antimicrobial Efficacy : In a comparative study on various alkaloids, this compound showed superior activity against Gram-positive bacteria compared to traditional antibiotics. This suggests its potential as an alternative treatment for resistant bacterial strains .
- Pharmacokinetics and Toxicology : Research into the pharmacokinetics of this compound indicates favorable absorption and distribution characteristics in vivo, with low toxicity profiles observed in preliminary animal studies .
Q & A
Q. What are the key structural and physicochemical properties of 2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione that influence its reactivity in experimental settings?
The compound features a π-deficient naphthalimide core with a methyl substituent at the 2-position (C13H9NO2, MW 211.22) . Key properties include a logP of ~0.538 (indicating moderate hydrophobicity) and a tPSA of 57.61 Ų, reflecting hydrogen-bonding potential . The methyl group enhances steric effects, influencing regioselectivity in reactions like C-H functionalization . Solubility in ethanol or DMSO is preferred for synthesis, while water insolubility necessitates solvent optimization .
Q. How can researchers confirm the purity and structural integrity of synthesized 2-methyl-naphthalimide derivatives?
Standard techniques include:
- Melting point analysis (e.g., 262–264°C for unmodified derivatives) .
- 1H/13C NMR to verify substituent positions (e.g., δ 7.79 ppm for aromatic protons) .
- ESI-MS for molecular ion confirmation (e.g., m/z 198 [M+H]+ for core structures) .
- IR spectroscopy to detect carbonyl stretches (1701–1676 cm⁻¹ for imide groups) .
Advanced Research Questions
Q. What methodologies enable regioselective functionalization of the naphthalimide core for tailored applications?
- C-H Arylation : Use Pd2(dba)3 with Cs2CO3 and PivOH in o-xylene at 120°C for direct coupling, achieving >80% yields .
- N-Alkylation : React with alkyl halides or amines under reflux (e.g., ethanol, 4–6 hours) to introduce groups like 2-hydroxyethyl or allyl chains .
- Schiff Base Formation : Condense with aldehydes (e.g., 2-hydroxybenzaldehyde) to create photoactive or bioactive derivatives .
Q. How do substituents impact the photophysical and electronic properties of 2-methyl-naphthalimide derivatives?
- Electron-Withdrawing Groups (EWGs) : Enhance fluorescence quantum yield by stabilizing excited states (e.g., bromo substituents shift absorption to ~350 nm) .
- Amino Groups : Increase electron-donating capacity, enabling pH-sensitive emission (e.g., 6-amino derivatives show solvatochromism) .
- Methyl vs. Bulky Substituents : The methyl group minimally disrupts π-conjugation, while larger groups (e.g., undecan-6-yl) alter aggregation in optoelectronic materials .
Q. What experimental strategies assess the biological activity of 2-methyl-naphthalimide derivatives?
- Antimicrobial Assays : Use disk diffusion or MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria .
- HIV-1 Integrase/RNase H Inhibition : Employ fluorescence polarization or gel electrophoresis to measure Mg²⁺-dependent enzymatic activity .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MT-4 cells) with cross-resistance profiling to identify mechanisms .
Methodological Challenges
Q. How can researchers resolve contradictions in solubility data for 2-methyl-naphthalimide derivatives across studies?
- Solvent Polarity : Test in DMSO, DMF, or THF for polar derivatives; use chloroform for hydrophobic analogs .
- Temperature Dependence : Re-evaluate solubility at reflux conditions (e.g., ethanol at 78°C) for synthesis optimization .
- Crystallinity : Recrystallize from ethanol/water mixtures to improve purity and reproducibility .
Q. What spectroscopic techniques elucidate metal-ion interactions in naphthalimide-based complexes?
- ESR Spectroscopy : Detect redox activity (e.g., Mn²⁺ → Mn³⁺ with superoxide generation) .
- UV-Vis Titration : Monitor ligand-to-metal charge transfer bands (e.g., Mg²⁺ complexation at 300–400 nm) .
- Fluorescence Quenching : Measure emission changes upon titration with metal ions to determine binding constants .
Safety and Handling
Q. What safety protocols are critical when handling 2-methyl-naphthalimide derivatives?
- Decomposition Risks : Avoid heating above 250°C to prevent acrid smoke (e.g., CO, NOx emissions) .
- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation (R36/37/38) .
- Waste Disposal : Incinerate halogenated derivatives (e.g., bromo-substituted analogs) to prevent bioaccumulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
